molecular formula C18H24O10 B14756643 Taxilluside A

Taxilluside A

Cat. No.: B14756643
M. Wt: 400.4 g/mol
InChI Key: ATAVXNWANYBNHL-AQFIFQLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taxilluside A involves the extraction from the natural source, Taxillus chinensis. The branches and leaves of the plant are typically subjected to solvent extraction, followed by chromatographic separation techniques to isolate the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Taxilluside A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methylbut-3-en-2-yloxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C18H24O10/c1-4-18(2,3)28-17-15(24)14(23)13(22)11(27-17)7-26-16(25)8-5-9(19)12(21)10(20)6-8/h4-6,11,13-15,17,19-24H,1,7H2,2-3H3/t11-,13-,14+,15-,17+/m1/s1

InChI Key

ATAVXNWANYBNHL-AQFIFQLPSA-N

Isomeric SMILES

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Canonical SMILES

CC(C)(C=C)OC1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Origin of Product

United States

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